molecular formula C17H20N2O3 B2840932 (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone CAS No. 1396684-85-7

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone

Cat. No. B2840932
CAS RN: 1396684-85-7
M. Wt: 300.358
InChI Key: TVUJICLAYDGBBV-UHFFFAOYSA-N
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Description

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1H-indol-5-yl)methanone, also known as DMDO-INDO, is a novel chemical compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. DMDO-INDO is a spirocyclic compound that contains an indole moiety, which is a common structural feature in many biologically active compounds.

Scientific Research Applications

Photochemical Transformations and Synthesis of β-Lactam Compounds

A study by Marubayashi et al. (1992) detailed a unique photochemical reaction of a structurally related compound, leading to the formation of four β-lactam compounds. This highlights the potential of using photochemical transformations for synthesizing complex molecules, which could have implications in pharmaceutical synthesis and material science (Marubayashi et al., 1992).

Development of HIV Entry Inhibitors

Research by Watson et al. (2005) explored the CCR5 receptor-based mechanism of action of a compound with a somewhat related structure, demonstrating potent antiviral effects for HIV-1. This suggests that compounds with complex spirocyclic structures could be pivotal in developing new classes of HIV entry inhibitors (Watson et al., 2005).

Antimicrobial and Cytotoxic Activities

A study conducted by Makhmudiyarova et al. (2023) on a compound with a related azaspiro structure revealed significant cytotoxic activity against tumor cells and potential as an apoptosis inducer. This underscores the importance of azaspiro compounds in cancer research and their potential therapeutic applications (Makhmudiyarova et al., 2023).

Neuroprotective Activities

Although not directly related, studies on compounds with complex heterocyclic structures, like the one , show promising neuroprotective activities. For example, research on Hyptis suaveolens methanol extract demonstrated significant antioxidant and neuroprotective effects against oxidative stress-induced neurotoxicity, suggesting potential applications in neurodegenerative disease management (Ghaffari et al., 2014).

Metabolic Studies

Li et al. (2019) provided insights into the metabolism of strained rings, specifically investigating the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine. This study is crucial for understanding the metabolic pathways and potential toxicological profiles of complex spirocyclic compounds, which can influence drug design and safety assessments (Li et al., 2019).

properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-16(2)21-10-17(11-22-16)8-19(9-17)15(20)13-3-4-14-12(7-13)5-6-18-14/h3-7,18H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUJICLAYDGBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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